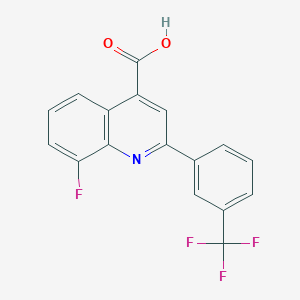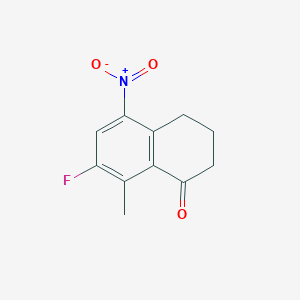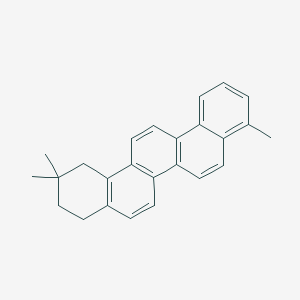
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, also known as FTQ, is a synthetic compound that belongs to the class of quinoline carboxylic acids. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is not fully understood. However, it has been proposed that 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid exerts its anti-inflammatory and anticancer activities by inhibiting the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and angiogenesis. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is its potent anti-inflammatory and anticancer activities. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to exhibit higher potency than other quinoline carboxylic acids, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has a low toxicity profile, indicating its potential as a safe and effective therapeutic agent. However, one of the main limitations of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
未来方向
There are several future directions for the study of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. One of the future directions is to investigate the structure-activity relationship (SAR) of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid and its analogs to identify more potent and selective compounds. Another future direction is to explore the potential of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, Alzheimer's disease, and Parkinson's disease. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the bioavailability and efficacy of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.
合成方法
The synthesis of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid can be achieved through a multi-step process. The first step involves the reaction between 3-(trifluoromethyl)aniline and 2,3,4,5-tetrafluorobenzoic acid to form 3-(trifluoromethyl)benzoic acid. The second step involves the reaction between 3-(trifluoromethyl)benzoic acid and 2-chloro-8-fluoroquinoline to form 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. The yield of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in vitro and in vivo. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
897557-60-7 |
|---|---|
产品名称 |
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid |
分子式 |
C17H9F4NO2 |
分子量 |
335.25 g/mol |
IUPAC 名称 |
8-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-13-6-2-5-11-12(16(23)24)8-14(22-15(11)13)9-3-1-4-10(7-9)17(19,20)21/h1-8H,(H,23,24) |
InChI 键 |
YFCUZUYVYAQMQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)






![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)



